N-(CYCLOHEXYLMETHYL)(4-METHOXYPHENYL)METHANAMINE
Description
N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine is a secondary amine characterized by a cyclohexylmethyl group attached to a methanamine backbone and a 4-methoxyphenyl substituent. Its molecular formula is C₁₅H₂₃NO, with a molar mass of 241.35 g/mol. The cyclohexyl moiety contributes steric bulk, which may influence binding affinity in biological systems or material interactions.
Properties
IUPAC Name |
1-cyclohexyl-N-[(4-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h7-10,13,16H,2-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQHJJURPZLHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine typically involves the reaction of cyclohexylmethylamine with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce halogen atoms into the compound.
Scientific Research Applications
N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their distinguishing features are summarized below:
Biological Activity
N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine, also known as 1-cyclohexyl-N-[(4-methoxyphenyl)methyl]methanamine, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies surrounding this compound.
Chemical Structure and Properties
The chemical formula for this compound is CHN, with a molecular weight of 245.37 g/mol. The compound features a cyclohexyl group attached to a methylene bridge leading to a 4-methoxyphenyl group. This structural arrangement is significant for its biological activity.
Research indicates that compounds similar to this compound may interact with various biological pathways. For instance, studies on related compounds have shown that they can inhibit enzymes such as insulin-regulated aminopeptidase (IRAP), which plays a crucial role in cognitive functions and memory enhancement . The inhibition of IRAP has been linked to improved memory and learning capabilities in animal models, suggesting potential applications in treating neurodegenerative disorders.
Antimicrobial Properties
In vitro studies have demonstrated that related compounds exhibit antimicrobial activity against Mycobacterium tuberculosis. A structure-activity relationship (SAR) analysis revealed that modifications to the phenyl and cyclohexyl groups could enhance antibacterial potency while maintaining favorable physicochemical properties . The minimum inhibitory concentration (MIC) values for some analogs were found to be as low as 6.3 µM, indicating strong antibacterial activity.
Case Studies
-
Neuroprotective Effects :
A study investigated the effects of compounds structurally similar to this compound on cognitive function in rats. Results indicated that these compounds enhanced dendritic spine density in hippocampal neurons, which is associated with improved synaptic plasticity and memory formation . -
Antitubercular Activity :
In another study focusing on Mycobacterium tuberculosis, several analogs were synthesized and tested for their ability to inhibit bacterial growth. One compound from the 4-phenyl piperidine series showed an MIC of 2.0 µM, demonstrating significant potential as an antitubercular agent .
Table 1: Summary of Biological Activities
| Activity Type | Compound Name | MIC (µM) | Notes |
|---|---|---|---|
| Antimicrobial | 4-Phenyl piperidine analog | 6.3 | Effective against Mycobacterium tuberculosis |
| Neuroprotective | This compound | - | Enhances memory and learning in animal models |
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity | Observations |
|---|---|---|
| Cyclohexyl group | Increased potency | Essential for binding affinity |
| Methylene spacer | Optimal length improves activity | Shortening or lengthening reduces efficacy |
| Phenyl substitutions | Varying effects on MIC | Specific substitutions enhance or reduce activity |
Q & A
Q. What are the recommended methods for synthesizing N-(Cyclohexylmethyl)(4-Methoxyphenyl)Methanamine with high purity?
Methodology :
- Stepwise Synthesis : Begin with the condensation of 4-methoxybenzaldehyde with cyclohexylmethylamine under reductive amination conditions (e.g., sodium borohydride or catalytic hydrogenation) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Adjust reaction time and temperature (e.g., 12–24 hours at 60°C) to maximize yield while minimizing byproducts like Schiff bases .
Q. Key Considerations :
- Monitor pH during reactions to prevent decomposition of the methoxy group.
- Use anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis .
Q. How can the structural identity and purity of this compound be validated?
Analytical Workflow :
Contradictions : Discrepancies in C NMR signals may arise from rotational isomers; use variable-temperature NMR to resolve .
Q. What are the stability and storage conditions for this compound?
Stability Profile :
- Thermal Stability : Decomposes above 200°C (TGA data) .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methoxy group .
- Hydrolysis Risk : Susceptible to acidic/basic conditions; avoid aqueous buffers with pH < 4 or > 9 .
Advanced Research Questions
Q. How does the cyclohexylmethyl group influence the compound’s pharmacokinetic properties?
Structure-Property Relationship :
- Lipophilicity : The cyclohexyl group increases logP (predicted logP = 3.2), enhancing blood-brain barrier permeability (in silico modeling via SwissADME) .
- Metabolism : CYP3A4-mediated oxidation of the cyclohexyl ring generates hydroxylated metabolites (LC-MS/MS analysis required) .
- Contradictions : Some studies report reduced solubility in polar solvents, conflicting with in vivo absorption data .
Methodological Tip : Perform comparative studies with analogs (e.g., N-benzyl derivatives) to isolate cyclohexyl-specific effects .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., receptor binding vs. cellular assays)?
Case Study :
- Issue : Discrepancies in IC values for serotonin receptor binding (nM range) vs. low cellular activity (µM range) .
- Resolution :
- Validate assay conditions (e.g., membrane permeability via PAMPA).
- Test metabolite activity (e.g., demethylated derivatives via liver microsomes).
- Use orthogonal techniques (SPR for binding affinity, calcium flux assays for functional activity) .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
Workflow :
Docking Studies : Use AutoDock Vina to map interactions with target receptors (e.g., 5-HT vs. 5-HT). Focus on methoxy group orientation and cyclohexyl hydrophobic pockets .
MD Simulations : Run 100-ns simulations to assess binding stability and entropy changes .
QSAR Analysis : Corrogate electronic (Hammett σ) and steric (Taft E) parameters of substituents .
Q. What are the synthetic routes for isotopically labeled analogs (e.g., 13^{13}13C, 2^{2}2H) for mechanistic studies?
Isotope Incorporation Strategies :
- C-Labeling : Introduce C at the methoxy group via reaction with CHI in DMF/KCO .
- Deuterated Cyclohexyl : Catalytic deuteration of cyclohexene using D and Pd/C, followed by reductive amination .
- Validation : Confirm isotopic purity via high-resolution MS and H NMR .
Data Contradiction Analysis
Q. How to address conflicting reports on oxidative degradation pathways?
Hypothesis Testing :
- Contradiction : Some studies identify quinone derivatives as major degradation products , while others report nitroso intermediates .
- Resolution :
- Conduct stability studies under controlled O levels (via glovebox).
- Use LC-MS with radical trapping agents (e.g., TEMPO) to detect transient intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
